Fmoc-HoPro-OH

Description

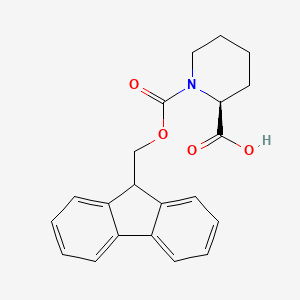

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c23-20(24)19-11-5-6-12-22(19)21(25)26-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,23,24)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLAZLINARHOTG-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN([C@@H](C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201006601 | |

| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201006601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86069-86-5 | |

| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201006601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Fmoc L Pipecolic Acid and Its Chiral Derivatives

Stereoselective Synthesis Approaches to Pipecolic Acid

The synthesis of enantiomerically pure pipecolic acid is a key challenge, and several stereoselective methods have been developed to address this. These approaches are crucial for obtaining the desired L-enantiomer for subsequent Fmoc protection and incorporation into biologically active molecules.

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. L-lysine is a common and logical precursor for the synthesis of L-pipecolic acid due to its structural similarity. One biomimetic approach involves the conversion of L-lysine into optically active 2-substituted piperidines, including L-pipecolic acid. ekb.eg This strategy often involves diazotization of the ε-amino group of L-lysine, followed by cyclization. google.com While effective, these methods can sometimes be complex and require multiple steps. google.com Other starting materials from the chiral pool, such as carbohydrates, have also been explored for the asymmetric synthesis of pipecolic acid derivatives. thieme-connect.deproquest.com

Asymmetric Organocatalytic Synthesis

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, including pipecolic acid. ekb.eg This approach avoids the use of metal catalysts and often employs small, chiral organic molecules, such as L-proline, to induce stereoselectivity. ekb.egekb.eg For instance, an efficient synthesis of (R)-pipecolic acid has been described using an L-proline-catalyzed asymmetric α-amination of an aldehyde as the key step. ekb.egekb.eg This method highlights the potential of organocatalysis to generate pipecolic acid with high enantiomeric excess. ekb.eg

Chiral Auxiliary-Directed Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org This strategy has been successfully applied to the synthesis of D- and L-alpha-amino acids, including pipecolic acid. ekb.eg For example, the alkylation of pseudoephedrine glycinamide, a chiral auxiliary, provides a practical route to enantiomerically pure α-amino acids. ekb.eg Various chiral auxiliaries derived from terpenes, other amino acids, and tartaric acid have been utilized in the asymmetric synthesis of pipecolic acid derivatives. proquest.com These auxiliaries can be recovered and reused, making this an efficient approach. wikipedia.org

Enzymatic and Biocatalytic Production of L-Pipecolic Acid

Enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for producing L-pipecolic acid. rsc.orgacs.org These methods often utilize whole cells or purified enzymes to catalyze the desired transformation with high enantiopurity. jst.go.jpgoogle.com

Several enzymatic systems have been developed for the synthesis of L-pipecolic acid from L-lysine. One approach involves the use of L-lysine α-oxidase from Trichoderma viride and Δ1-piperideine-2-carboxylate reductase from Pseudomonas putida. jst.go.jpnih.gov This system, coupled with glucose dehydrogenase for cofactor regeneration, has been shown to produce L-pipecolic acid with high enantiomeric excess (99.7% e.e.). jst.go.jpnih.gov

Another strategy employs a lysine (B10760008) cyclodeaminase (LCD) from Streptomyces pristinaespiralis. ethz.chresearchgate.net This enzyme catalyzes the direct conversion of L-lysine to L-pipecolic acid. ethz.chresearchgate.net Cell-free biocatalytic systems have also been developed, combining enzymes like transaminases and reductases, or lysine-6-dehydrogenase and pyrroline-5-carboxylate reductase, to achieve high conversion rates to L-pipecolic acid. rsc.orgrsc.orgresearchgate.net These biocatalytic cascades can be performed in batch or continuous flow reactors, offering scalable and sustainable production methods. rsc.orgethz.chrsc.orgresearchgate.net

| Enzyme System | Starting Material | Product | Key Features |

|---|---|---|---|

| L-lysine α-oxidase and Δ1-piperideine-2-carboxylate reductase | L-lysine | L-pipecolic acid | High enantiomeric excess (99.7% e.e.) jst.go.jpnih.gov |

| Lysine cyclodeaminase (e-SpLCD) | L-lysine | L-pipecolic acid | Direct conversion, applicable in batch and flow reactors. ethz.chresearchgate.net |

| Transaminase and pyrroline-5-carboxylate reductase | L-lysine | L-pipecolic acid | Cell-free system with in situ cofactor recycling. rsc.orgrsc.orgresearchgate.net |

| Lysine-6-dehydrogenase and pyrroline-5-carboxylate reductase | L-lysine | L-pipecolic acid | Redox-neutral, high conversion (>99%) in batch and flow. rsc.orgrsc.orgresearchgate.net |

Fmoc Protection Strategies for Pipecolic Acid Derivatives

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group in solid-phase peptide synthesis (SPPS). nih.gov Its base-lability allows for mild deprotection conditions, which are compatible with a wide range of peptide modifications. nih.gov

The synthesis of Fmoc-L-pipecolic acid is typically achieved by reacting L-pipecolic acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in a basic aqueous solution, often using sodium bicarbonate in a dioxane/water mixture. This reaction results in the formation of the stable Fmoc-protected amino acid, which can then be used as a building block in SPPS. The Fmoc group protects the secondary amine of the pipecolic acid ring during peptide chain elongation and is readily removed by treatment with a mild base, such as piperidine (B6355638), to allow for the next coupling step. rsc.org

Synthesis of Substituted Pipecolic Acid Derivatives for Peptide and Peptidomimetic Design

The synthesis of substituted pipecolic acid derivatives is of great interest for the development of novel peptides and peptidomimetics with enhanced biological activity and conformational stability. thieme-connect.denih.gov These derivatives can introduce additional functionality and stereochemical complexity.

Various synthetic methodologies have been developed to access these substituted analogs. One approach involves the diastereoselective synthesis of highly functionalized bicyclic lactams, which can serve as scaffolds for the construction of 2-substituted-4-hydroxy piperidines and their corresponding pipecolic acid derivatives. nih.govrsc.org Multicomponent reactions starting from cyclic imines have also been employed to generate a variety of pipecolic acid derivatives in high yields and with good diastereoselectivity when chiral imines are used. rsc.org

Furthermore, N-acyliminium ion cyclization of derivatized olefinic amino acids provides a route to substituted pipecolic acid derivatives with conservation of enantiopurity. elsevier.com The stereoselective fluorination of pipecolic acid has also been achieved, leading to the synthesis of 4,5-difluoropipecolic acid diastereoisomers, which can influence the conformational preferences of the piperidine ring. rsc.org These synthetic strategies provide a diverse toolbox for creating a wide range of substituted pipecolic acid building blocks for incorporation into peptide and peptidomimetic structures. thieme-connect.denih.gov

| Synthetic Approach | Key Features | Resulting Derivatives |

|---|---|---|

| Diastereoselective synthesis via bicyclic lactams | High diastereoselectivity, generation of multiple stereocenters. nih.govrsc.org | 2-substituted-4-hydroxy pipecolic acid derivatives. nih.gov |

| Multicomponent reactions | High yields, good diastereoselectivity with chiral imines. rsc.org | Wide range of substituted pipecolic acid derivatives. rsc.org |

| N-acyliminium ion cyclization | Conservation of enantiopurity. elsevier.com | Substituted pipecolic acid derivatives. elsevier.com |

| Stereoselective fluorination | Introduction of fluorine atoms with stereocontrol. rsc.org | 4,5-difluoropipecolic acid diastereoisomers. rsc.org |

Cyclopropane (B1198618) Pipecolic Acids (CPAs)

Cyclopropane-fused pipecolic acids (CPAs) are highly constrained amino acid analogs used to create novel peptidomimetics for drug discovery. researchgate.net The synthesis of these bicyclic structures requires precise stereochemical control.

A prominent strategy involves the Pd-catalyzed methoxycarbonylation of functionalized lactam-derived enol phosphates, which is followed by a stereoselective cyclopropanation step. researchgate.net The facial selectivity of the cyclopropanation can be controlled by directing groups, such as a hydroxyl group. For instance, the use of Charette's zinc-carbenoid for an OH-directed cyclopropanation of 4-hydroxypyridine (B47283) derivatives can yield cis-4-hydroxy-2,3-methanopipecolic acids with high efficiency (73–86% yield) and excellent facial selectivity (>99:1). researchgate.net

A diastereodivergent synthesis for cyclopropanated 4-hydroxypipecolic acid derivatives has also been reported, which relies on two key steps: a highly enantioselective kinetic resolution catalyzed by a lipase (B570770) and a stereoselective cyclopropanation reaction. researchgate.net This approach provides access to compounds with high optical purity, demonstrating the utility of combining enzymatic and chemical methods for creating complex chiral structures. researchgate.net

Hydroxylated Pipecolic Acid Derivatives

Hydroxylated pipecolic acids are important synthetic targets, serving as precursors for bioactive molecules and as analogs of uronic acids. nih.govresearchgate.net

One successful route to both L- and D-isomers of 3,4,5-trihydroxy- and 3-hydroxypipecolic acids begins with an N-Boc-allylglycine derivative. nih.gov This synthesis involves a cross-aldol reaction with acrolein, followed by a ring-closing metathesis to form the piperidine ring system as a mixture of diastereomers. These diastereomers can be separated by column chromatography. Crucially, a lipase-catalyzed kinetic resolution is employed to achieve the synthesis of both enantiomeric series of the target hydroxylated pipecolic acids. nih.gov

Alternative strategies include intramolecular reactions and ring expansions. A carbonyl-ene reaction of a derivative made from L-homoserine can produce a bicyclic pipecolic acid lactone in a 79% yield. unifi.it Another approach involves the ring expansion of a hydroxyproline (B1673980) derivative using ethyl diazoacetate in the presence of a Lewis acid like boron trifluoride-diethyl etherate. unifi.it This reaction yields a mixture of 4-oxo and 5-oxo pipecolic acid derivatives, which can then be stereoselectively reduced to the corresponding hydroxylated products. unifi.it

Other Functionalized Pipecolic Acid Analogs

The functionalization of the pipecolic acid scaffold at various positions has been achieved through diverse synthetic methods, including cross-coupling reactions and multicomponent strategies.

Starting from L-aspartic acid, a 4-oxo pipecolic acid intermediate can be converted into an enol triflate. thieme-connect.com This intermediate is a versatile substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, allows for the introduction of a wide range of aryl, heteroaryl, and olefinic groups at the C-4 position. thieme-connect.com Subsequent catalytic hydrogenation of the resulting unsaturated pipecolic acid derivatives proceeds with high diastereoselectivity, yielding the cis-substituted products due to the directing effect of a bulky ester group. thieme-connect.com This strategy was also extended to C-N bond formation, where a Buchwald-type amidation was used to synthesize a 4-acetamido analogue. thieme-connect.com

Table 1: Suzuki-Miyaura Coupling for C-4 Functionalization of a Pipecolic Acid Intermediate This table presents data on the coupling of various boronic acids with an enol triflate intermediate to yield C-4 substituted pipecolic acid precursors.

| Entry | Boronic Acid/Ester | Product | Yield (%) |

| 1 | Phenylboronic acid | 3a | 88 |

| 2 | 4-Methoxyphenylboronic acid | 3b | 91 |

| 3 | 4-Fluorophenylboronic acid | 3c | 85 |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | 3d | 79 |

| 5 | 2-Thienylboronic acid | 3i | 65 |

| 6 | (E)-2-Phenylvinylboronic acid | 3k | 78 |

| Data sourced from Synthesis, 2011. thieme-connect.com |

A robust route for introducing aryl and alkynyl modifications at the C-6 position utilizes Suzuki-Miyaura and Sonogashira-Hagihara cross-coupling reactions on an intermediate derived from a non-proteinogenic amino acid. nih.gov The stereochemical outcome of the subsequent reduction of the double bond is dependent on the reaction conditions. Reduction via a N-acyliminium ion using sodium cyanoborohydride (NaBH₃CN) results in a 1:1 mixture of diastereomers, while catalytic hydrogenation with palladium on carbon (Pd/C) favors the formation of the (2R,6S) diastereomer. nih.gov

Multicomponent reactions offer an efficient pathway to substituted pipecolic acids. A modified Strecker protocol, for example, involves the addition of trimethylsilyl (B98337) cyanide to various substituted 3,4,5,6-tetrahydropyridines, followed by hydrolysis to yield the final pipecolic acid derivatives. rsc.org This method allows for the formation of products with high diastereoselectivity when chiral starting materials are used. rsc.org Another approach uses a multicomponent reaction with cyclic imines, isocyanides, and carboxylic acids to produce N-acylated pipecolic acid derivatives in high yields. rsc.org

More complex structures, such as spiro bicyclic lactams, have been synthesized from pipecolic acid. nih.gov This multi-step sequence begins with the α-allylation of a protected pipecolic acid, followed by oxidative cleavage of the allyl group to an aldehyde. Condensation with D-cysteine methyl ester and subsequent cyclization yields the target spiro scaffolds, which are designed to act as peptide β-turn mimics. nih.gov

Integration of Fmoc L Pipecolic Acid in Advanced Peptide Synthesis Protocols

Role in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, and the incorporation of non-standard amino acids like Fmoc-L-pipecolic acid presents both opportunities and challenges. creative-peptides.com The fluorenylmethyloxycarbonyl (Fmoc) protecting group is crucial for safeguarding the α-amino group during the sequential addition of amino acids to a growing peptide chain anchored to a solid support. creative-peptides.com

The general workflow of SPPS involves several key steps: anchoring the first Fmoc-protected amino acid to a resin, followed by cycles of Fmoc deprotection to expose the N-terminal amine, coupling of the next Fmoc-amino acid, and finally, cleavage of the completed peptide from the resin. du.ac.in

Optimizing Coupling Efficiency and Yields

The steric hindrance posed by the cyclic structure of pipecolic acid can impede coupling reactions, potentially leading to lower yields and incomplete reactions. To overcome this, specific strategies and reagents are employed to enhance coupling efficiency.

Coupling Reagents: The choice of coupling reagent is critical. High-potency reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are often preferred over standard carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) when incorporating sterically hindered amino acids. uci.edu These reagents, in combination with a base such as DIPEA (N,N-diisopropylethylamine), facilitate the formation of the active ester of Fmoc-L-pipecolic acid, promoting its reaction with the free amine of the resin-bound peptide.

Reaction Conditions: Optimizing reaction conditions is also essential. This includes adjusting the concentration of reagents, reaction time, and temperature. For instance, increasing the coupling time or performing double couplings—repeating the coupling step with a fresh portion of activated amino acid—can help drive the reaction to completion. unifi.it Monitoring the progress of the coupling reaction using qualitative tests like the Kaiser test or the chloranil (B122849) test provides real-time feedback on the reaction's completeness.

Table 1: Common Coupling Reagents for Fmoc-L-Pipecolic Acid in SPPS

| Coupling Reagent | Description | Advantages |

|---|---|---|

| HATU | A highly effective uronium-based coupling reagent. | Fast reaction rates and high efficiency, especially for hindered couplings. |

| HCTU | A less expensive alternative to HATU with similar reactivity. | Good performance with sterically demanding amino acids. |

| DIC/HOBt | A classic carbodiimide/additive combination. | Cost-effective, but may be less efficient for hindered couplings compared to uronium salts. |

| PyBOP | A phosphonium-based coupling reagent. | Known for low racemization. |

Strategies for Fmoc Deprotection and Side Reaction Minimization

The removal of the Fmoc protecting group is typically achieved using a solution of a secondary amine, most commonly piperidine (B6355638) in a solvent like DMF (N,N-dimethylformamide). creative-peptides.com However, this step can be a source of side reactions, particularly diketopiperazine formation.

Strategies to Minimize DKP Formation:

Use of sterically hindered resins: Resins with bulky linkers, such as 2-chlorotrityl chloride (2-CTC) resin, physically obstruct the approach of the N-terminal amine to the ester bond, thereby inhibiting DKP formation. peptide.comsigmaaldrich.com

Alternative deprotection reagents: Using alternative bases for Fmoc removal can mitigate DKP formation. For instance, piperazine (B1678402) has been shown to be less prone to inducing this side reaction compared to piperidine. acs.orgresearchgate.net Another approach involves using a solution of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and piperazine in NMP (N-methyl-2-pyrrolidone), which has demonstrated a significant reduction in DKP formation. acs.org

Dipeptide coupling: Coupling a pre-synthesized dipeptide unit that bypasses the problematic dipeptide-resin intermediate can also prevent DKP formation. peptide.com

Application of Specialized Resins and Linkers

The choice of resin and linker is a critical parameter for a successful SPPS, as it dictates the conditions for the final cleavage of the peptide from the solid support. biosynth.comnih.gov

Resins: Polystyrene-based resins are widely used in SPPS due to their chemical inertness and good swelling properties in common organic solvents. biosynth.com For the synthesis of peptides containing pipecolic acid, as mentioned earlier, 2-chlorotrityl chloride resin is often the preferred choice to minimize diketopiperazine formation. uci.edupeptide.com

Linkers: The linker connects the growing peptide chain to the resin. nih.gov For the synthesis of peptide acids, linkers like the Wang linker or the super acid-sensitive SASRIN linker are employed. biosynth.com A specialized linker known as the "Pipecolic Linker" (a dihydropyran-based linker) has been developed specifically for peptides containing a C-terminal proline, which can also be applied to pipecolic acid to prevent DKP formation. biosynth.com Safety-catch linkers offer an additional layer of control, as they are stable to the conditions of both Fmoc deprotection and side-chain deprotection but can be activated for cleavage by a specific chemical transformation. nih.govnih.gov

Table 2: Resins and Linkers for SPPS Involving Fmoc-L-Pipecolic Acid

| Resin/Linker Type | Key Feature | Application in Pipecolic Acid Synthesis |

|---|---|---|

| 2-Chlorotrityl Chloride (2-CTC) Resin | Sterically bulky linker. | Minimizes diketopiperazine formation. peptide.comsigmaaldrich.com |

| Wang Resin | Benzyl alcohol-type linker. | Synthesis of peptide acids, but prone to DKP with C-terminal secondary amino acids. researchgate.netsigmaaldrich.com |

| Pipecolic Linker (DHPP) | Dihydropyran-based linker. | Specifically designed to prevent DKP formation with C-terminal proline and pipecolic acid. biosynth.com |

| Safety-Catch Linkers | Require an activation step before cleavage. | Provide enhanced control over the synthesis and cleavage process. nih.govnih.gov |

Solution-Phase Peptide Synthesis Applications

While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (SPPS) remains valuable, particularly for large-scale production. nih.gov In solution-phase synthesis, all reactants are dissolved in a suitable solvent. The incorporation of Fmoc-L-pipecolic acid in solution-phase protocols follows similar principles of activation and coupling as in SPPS, but purification after each step is typically achieved by extraction or crystallization rather than simple filtration. nih.gov The development of Fmoc-based solution-phase synthesis strategies, including for DNA-encoded libraries, highlights the versatility of this protecting group chemistry beyond solid supports. nih.gov

Chemo- and Regioselective Incorporation into Complex Peptide Sequences

The selective incorporation of Fmoc-L-pipecolic acid at a specific position within a complex peptide sequence is crucial for achieving the desired structure and function. This requires a high degree of chemo- and regioselectivity in the coupling reactions. The use of orthogonal protecting groups is a key strategy to achieve this. For instance, while the N-terminus is protected by the base-labile Fmoc group, side chains of other amino acids can be protected with acid-labile groups (e.g., Boc, tBu) or other selectively removable groups. nih.gov This orthogonal protection scheme ensures that only the intended N-terminal amine is deprotected for the subsequent coupling reaction, allowing for the precise placement of Fmoc-L-pipecolic acid within the peptide chain.

Design Principles and Applications in Peptidomimetics Research

Design of Conformationally Constrained Peptidomimetics Utilizing Pipecolic Acid

Researchers have successfully utilized pipecolic acid and its derivatives as templates to construct both linear and cyclic peptidomimetics. For instance, cyclopropane (B1198618) pipecolic acids (CPAs) have been employed as conformationally restricted templates in the synthesis of peptidomimetics. unifi.it These constrained analogs serve as scaffolds, directing the spatial orientation of pharmacophoric groups. This approach has been particularly fruitful in the development of ligands for integrins, a class of cell surface receptors involved in cell adhesion and signaling. By incorporating the Arg-Gly-Asp (RGD) sequence into a cyclic peptidomimetic built upon a pipecolic acid template, researchers have created potent antagonists of the αvβ3 integrin. unifi.it

The design of these constrained peptidomimetics often involves a deep understanding of the desired bioactive conformation of the target peptide. By strategically placing the pipecolic acid residue, chemists can induce specific turns or bends in the peptide backbone, mimicking the secondary structures crucial for biological activity.

Mimicry of Proline and Other Cyclic Amino Acids

Pipecolic acid is often considered a homolog of proline, with its six-membered ring offering a different set of conformational preferences compared to proline's five-membered ring. nih.govacs.org While both are secondary amino acids that disrupt α-helical and β-sheet structures, the larger ring of pipecolic acid leads to distinct differences in the geometry of the peptide backbone. uwec.edu

Furthermore, the fragmentation behavior of peptides in mass spectrometry is notably different for those containing pipecolic acid compared to proline. Proline-containing peptides typically fragment N-terminal to the proline residue (the "proline effect"), whereas pipecolic acid-containing peptides tend to fragment C-terminal to the pipecolic acid residue (the "pipecolic acid effect"). nih.govnih.gov This difference is attributed to the increased flexibility of the pipecolic acid ring, which allows for conformations that favor proton transfer to the C-terminal amide bond. nih.gov

The ability of pipecolic acid to act as a proline mimic allows for the systematic exploration of the conformational requirements for biological activity. By replacing proline with pipecolic acid, researchers can probe the importance of the local backbone geometry at that position for receptor binding and signaling.

Development of Backbone-Modified Peptidomimetics

Backbone modification is a key strategy in peptidomimetic design to enhance proteolytic stability and bioavailability. The incorporation of Fmoc-L-Pipecolic acid represents a form of backbone modification, as it introduces a non-natural cyclic constraint. This modification can shield the adjacent peptide bonds from enzymatic cleavage.

Further modifications of the pipecolic acid scaffold itself have led to the development of novel peptidomimetics. For example, the synthesis of 4-hydroxy and 5-hydroxy pipecolate hydroxamic acids has resulted in selective inhibitors of TNF-α converting enzyme (TACE). nih.gov The potency and selectivity of these inhibitors were found to be highly dependent on the substituents on the pipecolic acid ring. nih.gov

The development of backbone-modified peptidomimetics often involves solid-phase peptide synthesis (SPPS), where Fmoc-L-Pipecolic acid can be readily incorporated into a growing peptide chain. This allows for the systematic introduction of conformational constraints and other modifications to optimize the pharmacological properties of the peptidomimetic.

Influence on Peptidomimetic Structural Features

The introduction of a pipecolic acid residue significantly influences the local and global structural features of a peptidomimetic. As mentioned earlier, a primary effect is on the cis-trans isomerization of the X-Pip amide bond, where X is the preceding amino acid.

Table 1: Conformational Preferences of X-Pip Amide Bonds

| Preceding Residue (X) | % cis Isomer | % trans Isomer |

|---|---|---|

| Glycine (Gly) | Increased | Decreased |

| Alanine (B10760859) (Ala) | Increased | Decreased |

| Phenylalanine (Phe) | Increased | Decreased |

| Tyrosine (Tyr) | Increased | Decreased |

| Tryptophan (Trp) | Increased | Decreased |

| Cyclohexylalanine (Cha) | Increased | Decreased |

Data derived from qualitative statements in the literature indicating a significant increase in the cis population upon substitution of proline with pipecolic acid. acs.org

This shift towards the cis conformation can induce specific secondary structures. For example, in organic solvents, pipecolic acid derivatives at the i+2 position of a peptide can promote the formation of a type VIa β-turn. nih.gov β-turns are critical structural motifs that allow a peptide chain to reverse its direction, and they are often involved in molecular recognition events. uwec.edunih.gov

Table 2: Biological Activity of Pipecolic Acid-Containing Peptidomimetics

| Peptidomimetic | Target | Activity (IC₅₀) |

|---|---|---|

| Cyclic RGD peptidomimetic with 5-amino-CPA | αvβ3 integrin | 2.4 nM |

CPA: Cyclopropane Pipecolic Acid. Data extracted from a study on integrin ligands. unifi.it

Table 3: Thermodynamic and Kinetic Data for X-Pip Cis-Trans Isomerization

| Parameter | Observation upon Proline to Pipecolic Acid Substitution |

|---|---|

| Van't Hoff Enthalpy for Isomerism | Reduction |

| Rate of Isomerization | Acceleration |

Qualitative data based on a study of designed tetrapeptides. acs.org

Table 4: Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

|---|---|

| Fmoc-L-Pipecolic acid | (2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-2-carboxylic acid |

| Proline | (S)-Pyrrolidine-2-carboxylic acid |

| Arginine | (2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid |

| Glycine | 2-Aminoacetic acid |

| Aspartic acid | (2S)-2-Aminobutanedioic acid |

| Alanine | (2S)-2-Aminopropanoic acid |

| Phenylalanine | (2S)-2-Amino-3-phenylpropanoic acid |

| Tyrosine | (2S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid |

| Tryptophan | (2S)-2-Amino-3-(1H-indol-3-yl)propanoic acid |

| Cyclohexylalanine | (2S)-2-Amino-3-cyclohexylpropanoic acid |

| TNF-α | Tumor necrosis factor-alpha |

Conformational Analysis and Structural Impact in Peptidic and Peptidomimetic Systems

Investigation of Amide Bond Isomerism (cis/trans) Induced by Pipecolic Acid

The peptide bond preceding an imino acid like proline or pipecolic acid can exist in either a cis or trans conformation. The trans form is generally favored for most secondary amide bonds. nih.gov However, the incorporation of pipecolic acid significantly influences this equilibrium.

Studies on model tetrapeptides with the sequence acetyl-Gly-X-Pip-Gly-carboxamide (where X is an amino acid residue and Pip is pipecolic acid) have revealed that substituting proline with pipecolic acid leads to a notable increase in the population of the cis conformer. acs.orgacs.org This shift is attributed to the altered steric interactions imposed by the six-membered ring of pipecolic acid. acs.org

Interestingly, the nature of the amino acid preceding pipecolic acid (the 'X' residue) also modulates the cis/trans ratio. For instance, in peptides where X is an aromatic residue, a stabilizing interaction between the aromatic side chain and the pipecolic acid ring is observed in the cis conformation. acs.org This interaction makes the cis form enthalpically more favorable in these specific sequences. acs.org In contrast, when the preceding residue is non-aromatic, such as alanine (B10760859) or cyclohexylalanine, the bulk of the side chain does not significantly affect the cis/trans equilibrium. acs.org

Furthermore, research on peptides incorporating 2,3-methanopipecolic acids, a constrained analog of pipecolic acid, has shown an even more dramatic increase in the cis isomer population, reaching up to 92% in some cases. nih.gov This highlights the profound impact that the ring structure of the imino acid has on the geometry of the adjacent amide bond.

Table 1: Impact of Preceding Residue on cis-Amide Bond Population in GXPipG Peptides

| Preceding Residue (X) | Predominant Conformation | Key Stabilizing Interactions |

|---|---|---|

| Aromatic (Phe, Tyr, Trp) | cis isomer enthalpically favored | Aromatic side chain interaction with the pipecolic ring in the cis form. acs.org |

| Non-aromatic (Ala, Cha) | Isomerization controlled by local sterics | No significant stabilizing interactions beyond local steric effects. acs.org |

| 2,3-methanopipecolic acid | High percentage of cis isomer (42-92%) | Increased conformational constraint from the cyclopropane (B1198618) ring. nih.gov |

Induction and Stabilization of Secondary Structures (e.g., β-Turns, Helical Conformations)

The conformational rigidity of pipecolic acid makes it a valuable tool for inducing and stabilizing specific secondary structures within peptides. beilstein-journals.org Its inherent preference for particular backbone dihedral angles can guide the peptide chain to adopt well-defined folds.

Pipecolic acid and its derivatives are known to be potent inducers of β-turns, which are crucial elements in protein folding and molecular recognition. beilstein-journals.org For example, 2,3-methanopipecolic acids, when placed at the i+2 position of a peptide sequence in organic solvents, have been shown to induce the formation of a type VIa β-turn. nih.gov These turns are characterized by a cis amide bond preceding the imino acid.

Spectroscopic and Computational Methods for Conformational Elucidation

A combination of spectroscopic techniques and computational modeling is essential for a detailed understanding of the conformational landscape of peptides containing Fmoc-L-pipecolic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying peptide conformation in solution. researchgate.net One-dimensional and two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), can provide information about through-space proximities between protons, which helps to define the peptide's three-dimensional structure. researchgate.net The chemical shifts of specific atoms, particularly the Cβ and Cγ carbons of the pipecolic acid ring, can be used to distinguish between cis and trans isomers of the preceding amide bond. researchgate.net Magnetization transfer NMR methods can be employed to determine the kinetics of cis-trans isomerization. nih.gov

Computational methods , such as molecular dynamics (MD) simulations and density functional theory (DFT) calculations, complement experimental data by providing detailed energetic and structural insights. nih.govacs.org MD simulations can explore the conformational space available to a peptide over time, predicting its thermodynamic stability in different folded states. DFT calculations can be used to investigate the relative energies of different conformers and the transition states between them, shedding light on the factors that govern conformational preferences. nih.gov For instance, computational studies have been instrumental in explaining the "pipecolic acid effect" in mass spectrometry, where peptides containing this residue show preferential fragmentation C-terminal to the pipecolic acid. nih.govacs.org These calculations have revealed that the increased flexibility of the pipecolic acid-containing peptides and structural changes in the transition states are responsible for this phenomenon. nih.govacs.org

Rotational spectroscopy , particularly when combined with laser ablation techniques, has been used to explore the complex conformational space of isolated pipecolic acid in the gas phase, identifying multiple stable conformers. rsc.orgnih.gov

Table 2: Methods for Conformational Analysis of Pipecolic Acid-Containing Peptides

| Method | Information Provided |

|---|---|

| NMR Spectroscopy | cis/trans isomer identification, internuclear distances (NOE/ROE), kinetics of isomerization. nih.govresearchgate.net |

| Circular Dichroism (CD) | Overall secondary structure content (α-helix, β-sheet). |

| Molecular Dynamics (MD) | Conformational space, thermodynamic stability of folded states. |

| Density Functional Theory (DFT) | Relative energies of conformers, transition state structures. nih.gov |

| Rotational Spectroscopy | Unambiguous identification of multiple conformers in the gas phase. rsc.orgnih.gov |

Role of Pipecolic Acid Stereochemistry in Conformational Control

The stereochemistry of pipecolic acid is a critical determinant of its conformational influence on peptides. The (S)-configuration, corresponding to L-pipecolic acid, imparts a specific set of torsional constraints on the peptide backbone.

Computational studies have highlighted the profound impact of stereochemistry on the fragmentation patterns of peptides in mass spectrometry. nih.govacs.org A striking finding was the inversion of the stereochemistry of the transition structures leading to amide bond fragmentation when comparing proline- and pipecolic acid-containing peptides. nih.govacs.org This demonstrates that the subtle change from a five- to a six-membered ring, along with its specific stereochemistry, can lead to dramatically different chemical behavior.

Furthermore, the stereochemistry of pipecolic acid dictates the spatial orientation of the substituents on the ring, which in turn influences steric interactions with neighboring amino acid residues. These interactions play a crucial role in determining the local conformation and the propensity to form specific secondary structures. acs.org The precise arrangement of atoms in L-pipecolic acid, when incorporated into a peptide chain, restricts the available Ramachandran space, thereby guiding the peptide into a more defined conformational state.

In essence, the stereochemistry of L-pipecolic acid is not just a static feature but an active controller of peptide conformation, influencing everything from local amide bond geometry to the global fold of the entire molecule.

Strategic Role in the Development of Bioactive Molecules: Mechanistic and Structural Insights

Design of Ligands with Constrained Conformations for Receptor Interactions

The incorporation of Fmoc-L-pipecolic acid is a key strategy for designing ligands with rigid structures that can bind with high specificity and affinity to biological receptors. The inherent conformational constraint of the pipecolic acid ring system reduces the entropic penalty upon binding, leading to more potent receptor interactions. By limiting the number of possible conformations, the ligand is pre-organized into a shape that is complementary to the receptor's binding site. mdpi.com

A notable example is the development of antagonists for the cholecystokinin (B1591339) B (CCK-B) receptor. nih.gov Researchers have synthesized dipeptoid antagonists by incorporating 4-substituted pipecolic acid derivatives. nih.gov The constrained nature of these molecules provided crucial insights into the conformational requirements for optimal recognition at the CCK-B receptor. nih.gov This structural knowledge is invaluable for the rational design of new therapeutic agents targeting this receptor. nih.gov The use of such constrained amino acids helps to define the precise spatial orientation of pharmacophoric groups, a critical factor for effective ligand-receptor engagement.

| Ligand Type | Target Receptor | Structural Contribution of Pipecolic Acid | Reference |

| Dipeptoid Antagonists | Cholecystokinin B (CCK-B) | Provides a constrained backbone to define conformational requirements for optimal receptor recognition. | nih.gov |

| Macrocyclic Ligands | FKBP51 | Induces conformational rigidity, stabilizing specific architectures for target binding. |

Engineering Peptides with Enhanced Conformational Stability for Target Engagement

In peptide-based drug design, achieving metabolic stability and maintaining a bioactive conformation are significant challenges. Fmoc-L-pipecolic acid is employed to address these issues by enhancing the conformational stability of synthetic peptides. Its six-membered ring is more rigid than the five-membered ring of proline, another commonly used cyclic amino acid. This rigidity helps to stabilize non-planar peptide backbones and induce specific secondary structures, such as β-turns.

This stability is crucial for several reasons. First, a stabilized, predetermined conformation ensures that the peptide's side chains are correctly oriented for target engagement. Second, the secondary amine of the pipecolic acid ring is less susceptible to certain enzymatic degradation pathways compared to primary amines in linear amino acids. Furthermore, during solid-phase peptide synthesis (SPPS), the use of Fmoc-L-pipecolic acid chloride has been shown to effectively suppress the formation of undesired diketopiperazine (DKP) side products, which can be a significant issue when using amino acids like proline. In one study, this approach led to a 70% yield in a hexapeptide assembly, demonstrating its practical utility in complex peptide synthesis.

| Peptide Modification | Advantage Conferred by Pipecolic Acid | Research Finding | Reference |

| Replacement of Proline | Increased conformational constraint. | Induces a higher population of the cis amide bond isomer compared to proline, influencing peptide backbone geometry. | nih.gov |

| SPPS of Oxytocin Antagonists | Suppression of side reactions. | Use of Fmoc-L-pipecolic acid chloride prevented diketopiperazine (DKP) formation, improving synthesis yield to 70%. | |

| General Peptide Synthesis | Enhanced structural stability. | The rigid six-membered ring stabilizes non-planar peptide backbones. |

Modulating Protein-Protein Interactions through Pipecolic Acid Incorporation

Protein-protein interactions (PPIs) are fundamental to countless cellular processes, making them attractive targets for therapeutic intervention. rsc.orgyoutube.com Designing molecules that can disrupt or stabilize these interactions is a growing field in drug discovery. The incorporation of Fmoc-L-pipecolic acid into peptide or peptidomimetic scaffolds is a powerful tool for creating effective PPI modulators.

The conformational rigidity imparted by pipecolic acid allows for the precise positioning of functional groups that can interact with hot spots on protein surfaces. By locking a portion of the molecule into a specific shape, it can more effectively mimic a key structural motif, such as a helix or turn, of one of the natural protein binding partners.

An example of this application is in the development of ligands targeting FKBP51, a protein involved in stress-related disorders and a component of the molecular chaperone network. escholarship.org Macrocyclic ligands that incorporate Fmoc-L-pipecolic acid have been designed to fit into the binding pocket of FKBP51, thereby modulating its interactions with other proteins. The constrained architecture provided by the pipecolic acid unit is essential for achieving the high affinity and selectivity required to interfere with the native PPI.

Applications in Modulating Enzyme Activity (Structural Basis)

The ability of L-pipecolic acid-containing molecules to modulate enzyme activity is rooted in their defined three-dimensional structure, which allows them to function as potent and selective inhibitors or activators. The synthesis of these modulators relies on building blocks like Fmoc-L-pipecolic acid.

The structural basis for this modulation often involves the constrained pipecolic acid ring positioning key functional groups to interact with an enzyme's active site or an allosteric site. For instance, in the development of enzyme inhibitors, the rigid scaffold can orient a warhead group for covalent modification or position side chains to mimic the transition state of the natural substrate, leading to tight, non-covalent binding.

An example can be seen in the development of inhibitors for HIV protease. acs.org Analogs of the drug palinavir (B1678295) incorporate a derivative, cis-4-hydroxy-L-pipecolic acid, which serves as a crucial chiral building block. acs.org The rigid ring structure helps to correctly orient the hydroxyl group and other parts of the inhibitor within the complex, three-dimensional active site of the protease, contributing to its potent inhibitory activity. Similarly, pipecolic acid derivatives are precursors for inhibitors of β-lactamase, an enzyme responsible for antibiotic resistance. acs.org

| Enzyme Target | Role of Pipecolic Acid Derivative | Structural Basis of Modulation | Reference |

| HIV Protease | Chiral building block (cis-4-hydroxy-L-pipecolic acid) for the inhibitor palinavir. | The rigid ring orients functional groups optimally within the enzyme's active site for potent inhibition. | acs.org |

| β-Lactamase | Precursor for the synthesis of inhibitors (e.g., MK-7655). | The core structure derived from pipecolic acid serves as a scaffold to build molecules that block the enzyme's function. | acs.org |

| L-Pipecolic Acid Oxidase | Natural substrate. | The enzyme specifically recognizes and oxidizes L-pipecolic acid as part of the lysine (B10760008) degradation pathway. | nih.gov |

Integration into Natural Product Analogs and Derivatives

Many natural products with important biological activities, including immunosuppressants and antibiotics, contain complex heterocyclic structures. nih.gov L-pipecolic acid is a recurring motif in several of these molecules, such as the immunosuppressant rapamycin. nih.gov The chemical synthesis of analogs and derivatives of these natural products often utilizes Fmoc-L-pipecolic acid as a key building block to recreate or modify this essential structural feature.

By integrating pipecolic acid or its derivatives into synthetic analogs, chemists can explore the structure-activity relationship (SAR) of the natural product. This allows for the creation of new molecules with potentially improved properties, such as enhanced potency, better metabolic stability, or reduced side effects. For example, the efrapeptins are a family of naturally occurring peptides that inhibit ATPases and contain pipecolic acid. nih.gov Synthetic analogs have been created where the pipecolic acid residue is replaced by other secondary amino acids to compare the conformational effects and impact on biological activity. nih.gov

This strategy also extends to creating novel bioactive compounds. The ability of fungi like Penicillium chrysogenum to interconvert lysine and pipecolic acid opens possibilities for using such organisms as hosts to produce novel pipecolate-containing secondary metabolites. nih.gov The use of Fmoc-L-pipecolic acid in synthetic chemistry provides a controlled, chemical route to generate libraries of natural product derivatives for biological screening.

Advanced Methodologies, Analytical Approaches, and Future Research Directions

Novel Analytical Techniques for Characterization in Peptide Synthesis

The incorporation of Fmoc-L-Pipecolic acid into peptides can lead to complex structures, including distinct cis/trans isomers around the pipecolic acid amide bond. nih.govacs.org Characterizing these complex products and ensuring their purity requires a suite of advanced analytical techniques beyond standard protocols.

Modern peptide characterization relies heavily on a combination of high-resolution chromatographic and spectrometric methods. ijsra.net High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are fundamental for assessing purity and identifying impurities. ijsra.net However, the subtle differences between conformational isomers of pipecolic acid-containing peptides may necessitate more sophisticated approaches.

Advanced Analytical Techniques for Characterizing Complex Peptides:

| Technique | Application in Fmoc-L-Pipecolic Acid Peptide Characterization | Key Advantages |

| Ion-Mobility Mass Spectrometry (IM-MS) | Separation of peptide conformers and isomers based on their size, shape, and charge. This is particularly useful for distinguishing cis/trans isomers of pipecolic acid-containing peptides. | Provides an additional dimension of separation beyond mass-to-charge ratio, enabling the characterization of complex mixtures and conformational heterogeneity. |

| Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) Spectroscopy | Detailed structural elucidation of peptides in solution, including the determination of backbone and side-chain conformations, and the quantification of cis/trans isomer populations. | Provides atomic-level structural information, crucial for understanding the conformational impact of incorporating pipecolic acid. |

| Circular Dichroism (CD) Spectroscopy | Analysis of the secondary structure of peptides. It can be used to assess the impact of pipecolic acid incorporation on the overall fold of a peptide. | Sensitive to changes in peptide conformation and provides information on the presence of secondary structural elements like turns and helices. |

| Forced Degradation Studies | Evaluation of peptide stability under various stress conditions (e.g., pH, temperature, oxidation). This is important for identifying potential degradation pathways for pipecolic acid-containing peptides. ijsra.net | Helps in the development of stable peptide formulations and in understanding the intrinsic liabilities of the molecule. ijsra.net |

These advanced techniques, often used in combination, provide a comprehensive toolkit for the detailed characterization of peptides synthesized with Fmoc-L-Pipecolic acid, ensuring the production of well-defined and high-quality molecules for downstream applications.

Automation and High-Throughput Synthesis Strategies

The demand for large libraries of peptides for drug discovery and other applications has driven the development of automated and high-throughput synthesis platforms. researchgate.netbeilstein-journals.org The integration of Fmoc-L-Pipecolic acid into these workflows presents specific challenges and requires optimized strategies.

Automated solid-phase peptide synthesis (SPPS) is now a standard practice, with instruments capable of synthesizing hundreds to thousands of peptides simultaneously. researchgate.net The Fmoc/tBu strategy is well-suited for automation due to its milder reaction conditions compared to the Boc/Bzl strategy. beilstein-journals.orgnih.gov However, the incorporation of non-standard amino acids like Fmoc-L-Pipecolic acid can introduce complexities.

Challenges and Solutions in Automated Synthesis of Pipecolic Acid-Containing Peptides:

| Challenge | Description | Mitigation Strategies |

| Aggregation | The presence of hydrophobic residues can lead to peptide aggregation on the solid support, hindering subsequent reaction steps. mblintl.com | - Incorporation of solubilizing agents. - Use of microwave-assisted synthesis to disrupt intermolecular interactions. mblintl.com - Sequential or slow addition of amino acids. mblintl.com |

| Difficult Coupling Reactions | The sterically hindered nature of the secondary amine in pipecolic acid can lead to incomplete coupling reactions. | - Optimization of coupling reagents and reaction times. - Use of elevated temperatures or microwave assistance to drive the reaction to completion. |

| Side Reactions | The unique chemistry of certain amino acid sequences can lead to side reactions, such as aspartimide formation. nih.gov | - Careful sequence design to avoid problematic motifs. - Use of specialized protecting groups and optimized deprotection conditions. |

| Sequence Complexity | Long peptide sequences or those with repetitive motifs can pose significant synthetic challenges. mblintl.com | - Segmented synthesis, where smaller peptide fragments are synthesized and then ligated together. mblintl.com |

High-throughput synthesis of peptide libraries containing Fmoc-L-Pipecolic acid is crucial for exploring the structure-activity relationships of these constrained molecules. By addressing the challenges through careful planning and optimization, it is possible to efficiently generate large numbers of diverse peptides for screening and development. researchgate.net

Computational Design and Predictive Modeling for Pipecolic Acid-Containing Molecules

The incorporation of a pipecolic acid residue significantly influences the conformational landscape of a peptide. acs.org It restricts the available phi (φ) and psi (ψ) dihedral angles, leading to more defined and predictable structures. Computational methods can be used to explore this conformational space and to identify low-energy conformations.

Computational Approaches for Pipecolic Acid-Containing Peptides:

| Approach | Description | Application to Pipecolic Acid Peptides |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time, providing insights into the dynamic behavior of peptides in different environments. | - Predicting the conformational preferences of pipecolic acid-containing peptides. - Studying the effect of the pipecolic acid ring on peptide flexibility and stability. |

| Monte Carlo Simulations | A statistical method used to sample different conformations of a molecule and to identify low-energy states. | - Exploring the conformational space of cyclic peptides containing pipecolic acid. - Designing peptide sequences with a high propensity to adopt a specific fold. |

| Quantum Mechanics (QM) Calculations | Provides a highly accurate description of the electronic structure of molecules, enabling the calculation of properties such as bond energies and reaction barriers. | - Investigating the electronic effects of the pipecolic acid ring on the peptide backbone. - Modeling the transition states of enzymatic reactions involving pipecolic acid-containing substrates. |

| Machine Learning (ML) Models | Can be trained on large datasets of peptide structures and properties to predict the behavior of new sequences. | - Predicting the likelihood of successful synthesis for a given pipecolic acid-containing peptide sequence. nih.gov - Identifying sequences that are likely to have a desired biological activity. |

These computational methods, often used in an integrated fashion, provide a powerful platform for the rational design of pipecolic acid-containing peptides with tailored properties, accelerating the discovery of new therapeutic agents and research tools. nih.gov

Emerging Applications and Unexplored Research Avenues

The unique structural features of pipecolic acid make it an attractive building block for the development of novel molecules with a wide range of applications in chemistry and biology. The ability to introduce conformational constraints into peptides and other molecules opens up new avenues for research and development.

Development of Next-Generation Constrained Building Blocks

The success of pipecolic acid as a conformational constraint has spurred interest in developing new, "next-generation" building blocks with even more refined properties. These efforts are focused on creating analogs of pipecolic acid with different ring sizes, substitutions, and stereochemistries to fine-tune the conformational properties of the resulting molecules.

Examples of Emerging Constrained Building Blocks:

| Building Block | Description | Potential Advantages |

| Substituted Pipecolic Acids | Pipecolic acid derivatives with various functional groups attached to the ring. rsc.org | - Introduction of additional points of diversity for structure-activity relationship studies. - Modulation of solubility, lipophilicity, and other physicochemical properties. |

| Bicyclic and Tricyclic Amino Acids | Rigid amino acid analogs with fused ring systems. | - Imparting even greater conformational constraint than monocyclic systems. - Creation of highly pre-organized scaffolds for binding to biological targets. |

| Azabicycloalkane Amino Acids | Analogs of proline and pipecolic acid where one or more carbon atoms are replaced by nitrogen. | - Introduction of hydrogen bond donors and acceptors to modulate binding interactions. - Alteration of the electronic properties of the peptide backbone. |

| Unnatural Amino Acids with Constrained Side Chains | Amino acids with cyclic or sterically demanding side chains that restrict their conformational freedom. | - Mimicking the structure of protein secondary structures, such as beta-turns and alpha-helices. - Enhancing the metabolic stability of peptides. |

The development of these novel building blocks will expand the toolbox of peptide chemists and enable the creation of molecules with unprecedented structural diversity and biological activity.

Advanced Applications in Chemical Biology Probes

Chemical biology probes are small molecules that are used to study and manipulate biological systems. The conformational constraints and metabolic stability imparted by pipecolic acid make it an excellent scaffold for the design of advanced chemical biology probes.

Potential Applications of Pipecolic Acid-Based Probes:

Enzyme Inhibitors: The rigid conformation of pipecolic acid-containing peptides can lead to potent and selective enzyme inhibitors. nih.gov By mimicking the transition state of an enzymatic reaction, these molecules can bind tightly to the active site of an enzyme and block its activity.

Protein-Protein Interaction (PPI) Modulators: The constrained nature of pipecolic acid derivatives can be exploited to design molecules that disrupt or stabilize protein-protein interactions. This is a promising strategy for targeting disease pathways that are difficult to address with traditional small molecules.

Molecular Imaging Agents: By attaching a reporter group, such as a fluorophore or a radionuclide, to a pipecolic acid-containing peptide, it is possible to create probes for molecular imaging applications. These probes can be used to visualize and quantify biological processes in living cells and organisms.

Drug Delivery Vehicles: The enhanced metabolic stability of peptides containing pipecolic acid makes them attractive candidates for use as drug delivery vehicles. By attaching a drug molecule to a pipecolic acid-containing peptide, it may be possible to improve its pharmacokinetic properties and target it to specific tissues or organs.

The continued exploration of Fmoc-L-Pipecolic acid and its derivatives in these emerging areas holds great promise for advancing our understanding of biological systems and for the development of new diagnostic and therapeutic tools.

Q & A

Q. What are the standard protocols for synthesizing peptides using Fmoc-L-Pipecolic acid in solid-phase peptide synthesis (SPPS)?

Fmoc-L-Pipecolic acid is typically coupled as an activated chloride derivative to prevent diketopiperazine (DKP) formation during SPPS. The use of Fmoc-amino acid chlorides ensures rapid coupling, particularly in sequences with consecutive secondary amines. For example, Fmoc-L-Pipecolic acid chloride has been effective in assembling hexapeptides with up to four secondary amino acids, achieving high yields (e.g., 70% for oxytocin antagonists) by minimizing side reactions .

Q. Which analytical methods are recommended to confirm the purity and structural integrity of Fmoc-L-Pipecolic acid?

High-performance liquid chromatography (HPLC) and LC-MS are standard for assessing purity (>97.0% by HPLC) and verifying molecular weight (351.39 g/mol). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm stereochemical integrity, particularly for distinguishing L- and D-isomers. These methods align with protocols for similar Fmoc-protected amino acids .

Q. What safety precautions are essential when handling Fmoc-L-Pipecolic acid in laboratory settings?

While direct safety data for Fmoc-L-Pipecolic acid is limited, general guidelines for Fmoc-protected compounds include:

- Use of fume hoods to avoid inhalation of aerosols (H335 hazard).

- Wearing nitrile gloves and eye protection to prevent skin/eye irritation (H315/H319).

- Storing the compound at -20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of Fmoc-L-Pipecolic acid in peptide chains with sterically hindered residues?

Pre-activation with reagents like HATU or DIC/HOBt in dimethylformamide (DMF) enhances coupling efficiency. For sequences prone to aggregation, microwave-assisted SPPS or backbone amide protection (e.g., pseudoproline dipeptides) can improve solubility. Computational tools (e.g., molecular dynamics simulations) may predict solvent compatibility and steric clashes .

Q. What strategies mitigate diketopiperazine formation during SPPS when using Fmoc-L-Pipecolic acid?

Using Fmoc-L-Pipecolic acid chloride instead of active esters accelerates coupling kinetics, reducing the time available for DKP formation. Additionally, coupling at lower temperatures (0–4°C) and employing orthogonal protecting groups (e.g., Alloc for side chains) can further suppress cyclization .

Q. How does the conformational flexibility of pipecolic acid influence peptide bioactivity, and how can this be experimentally characterized?

Pipecolic acid’s six-membered ring introduces distinct conformational constraints compared to proline. Circular dichroism (CD) spectroscopy and X-ray crystallography can elucidate its impact on peptide secondary structure. For example, replacing proline with pipecolic acid in oxytocin analogs altered receptor binding affinity, highlighting its role in modulating bioactivity .

Q. What computational approaches predict the reactivity of Fmoc-L-Pipecolic acid in non-polar solvents or mixed solvent systems?

Density functional theory (DFT) calculations can model activation energies for acyl transfer reactions in solvents like dichloromethane (DCM) or toluene. Solvent parameters (e.g., dielectric constant, polarity) are integrated into molecular mechanics simulations to optimize coupling conditions and minimize racemization .

Methodological Frameworks for Experimental Design

How can the PICOT framework structure research questions on Fmoc-L-Pipecolic acid’s applications in peptide therapeutics?

Example PICOT question:

- Population (P): Peptides containing consecutive secondary amines.

- Intervention (I): Incorporation of Fmoc-L-Pipecolic acid via SPPS.

- Comparison (C): Traditional proline or other cyclic amino acids.

- Outcome (O): Improved metabolic stability or receptor binding.

- Time (T): Synthesis and characterization phase (e.g., 6-month study). This framework ensures alignment with hypothesis-driven research goals .

Q. What statistical methods are appropriate for analyzing variability in coupling yields of Fmoc-L-Pipecolic acid across different solvent systems?

Multivariate regression analysis can identify solvent properties (polarity, viscosity) impacting yield. Design of experiments (DoE) methodologies, such as factorial designs, optimize solvent combinations (e.g., DMF/THF mixtures) while minimizing experimental runs .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported purity levels of Fmoc-L-Pipecolic acid across suppliers?

Cross-validate purity using orthogonal methods (HPLC, NMR, elemental analysis). Batch-specific certificates of analysis (CoA) from suppliers like Kanto Reagents (>97.0% purity) should be compared with in-house LC-MS data. Contradictions may arise from differing analytical conditions (e.g., column type, mobile phase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.